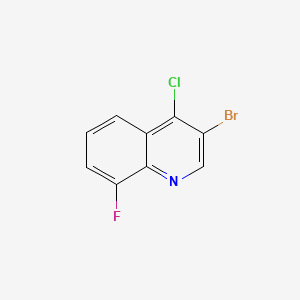

3-Bromo-4-chloro-8-fluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-4-13-9-5(8(6)11)2-1-3-7(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUABBKHYCFSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671172 | |

| Record name | 3-Bromo-4-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204810-96-7 | |

| Record name | 3-Bromo-4-chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 4 Chloro 8 Fluoroquinoline

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.net In the context of 3-Bromo-4-chloro-8-fluoroquinoline, these reactions offer pathways to introduce a wide array of substituents at specific positions, leveraging the differential reactivity of the C-Br and C-Cl bonds.

Palladium-catalyzed reactions are among the most widely used methods for C-C bond formation. diva-portal.orgustc.edu.cn The reactivity of aryl halides in these couplings generally follows the order C-I > C-Br > C-Cl, which allows for selective transformations on polyhalogenated substrates like this compound.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a prominent example. diva-portal.org For polyhalogenated quinolines, the site of the Suzuki coupling can often be controlled by the choice of palladium catalyst and reaction conditions. nih.gov While the C-Br bond at the 3-position is generally more reactive than the C-Cl bond at the 4-position, the electronic nature of the quinoline (B57606) ring can influence this selectivity. nih.gov For instance, in some quinoline systems, a chlorine at the C2 position can be more reactive than a bromine at other positions due to the intrinsic electrophilicity of the C2 position. nih.gov

The Negishi coupling utilizes an organozinc reagent and offers a powerful method for C(sp³)–C(sp²) bond formation, which is valuable in medicinal chemistry. ustc.edu.cnuclm.es This reaction is known for its high functional group tolerance. sci-hub.seacs.org Visible light-induced Negishi cross-coupling has been shown to be effective for deactivated aryl halides, expanding the scope of this reaction. uclm.es

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. unisa.ac.zabeilstein-journals.org This reaction is a cornerstone of C-C bond formation and has been applied in the synthesis of complex molecules. beilstein-journals.orgmdpi.com Challenges such as dehalogenation of aryl bromide substrates can occur, but these can often be mitigated by additives like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org

Table 1: Overview of Palladium-Catalyzed C-C Bond Formation Reactions

| Reaction Type | Description | Key Features | Potential Application for this compound |

| Suzuki-Miyaura Coupling | Couples an organoboron reagent with an organic halide. diva-portal.org | Generally high yields, commercially available reagents, and mild reaction conditions. | Selective functionalization at the C-3 position (C-Br bond) over the C-4 position (C-Cl bond). |

| Negishi Coupling | Couples an organozinc reagent with an organic halide. ustc.edu.cn | High reactivity of organozinc reagents and good functional group tolerance. uclm.essci-hub.se | Introduction of alkyl or aryl groups at the C-3 position. |

| Heck Reaction | Couples an unsaturated halide with an alkene. unisa.ac.zabeilstein-journals.org | Forms substituted alkenes and is a key method for vinylation. beilstein-journals.org | Vinylation at the C-3 position to introduce alkenyl substituents. |

Copper-catalyzed coupling reactions, such as the Ullmann reaction, provide an alternative to palladium-based methods for forming C-C and C-heteroatom bonds. ustc.edu.cnrsc.org These reactions are particularly useful for the synthesis of biaryls. ustc.edu.cn Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool, especially for the activation of less reactive C-Cl and C-O bonds. ustc.edu.cnresearchgate.net

In the context of halogenated quinolines, copper-catalyzed amidation has been used to synthesize N-(2-ketoaryl) amides, which can then undergo cyclization to form 4-quinolones. rsc.org This demonstrates the utility of copper catalysis in building complex heterocyclic structures from halogenated precursors.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring activates it towards nucleophilic attack. libretexts.orgcore.ac.uk In this compound, the electron-withdrawing nature of the nitrogen atom and the halogen substituents facilitates SNAr reactions.

The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orgcore.ac.uk The rate of reaction is often dependent on the stability of this intermediate. The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of their reactivity in many transition metal-catalyzed couplings. masterorganicchemistry.com This differential reactivity allows for selective substitution of the fluorine atom in the presence of bromine and chlorine.

Table 2: Reactivity of Halogens in SNAr Reactions

| Halogen | Position on Quinoline Ring | Relative Reactivity in SNAr | Notes |

| Fluorine | 8 | Highest | The strong electron-withdrawing nature of fluorine activates the ring for nucleophilic attack. core.ac.uk |

| Chlorine | 4 | Intermediate | Less reactive than fluorine but can be displaced under appropriate conditions. |

| Bromine | 3 | Lowest | Generally the least reactive in SNAr reactions among the three halogens present. |

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (SEAr) is the characteristic reaction of aromatic compounds, though it is less common for the electron-deficient quinoline ring system compared to electron-rich carbocyclic aromatics. researchgate.net The presence of deactivating halogen substituents further reduces the reactivity of the ring towards electrophiles. However, under specific conditions, electrophilic substitution can be achieved. evitachem.comevitachem.com For instance, halogenation can be performed through electrophilic aromatic substitution to introduce bromine and chlorine at specific positions on a quinoline ring. evitachem.comevitachem.com

Functional Group Interconversions and Selective Transformations

The halogen substituents on this compound can be converted into other functional groups, providing further avenues for derivatization.

Reductive amination is a versatile method for forming C-N bonds by converting a carbonyl group to an amine. masterorganicchemistry.com While this compound itself does not have a carbonyl group, derivatives synthesized from it can undergo this reaction. For example, if the bromine or chlorine is replaced by a formyl group via a suitable cross-coupling reaction, this aldehyde can then be converted to an amine. rsc.org This two-step process involves the formation of an imine or iminium ion, followed by its reduction. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comrsc.org This method has been used in the synthesis of fluoroquinolone analogs. researchgate.net

Cyanation , the introduction of a cyano (-CN) group, can be achieved through various methods, including the Rosenmund-von Braun reaction (using copper cyanide) or palladium-catalyzed cyanation. The nitrile group is a valuable synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems. For instance, a 2-chloro-3-formylquinoline can be converted to a 2-chloro-3-cyanoquinoline, which can then be reduced to the corresponding methanamine. rsc.org

Ester Hydrolysis and Etherification

The reactivity of the this compound core allows for various derivatization strategies, including the hydrolysis of ester functionalities and etherification reactions. These transformations are crucial for modifying the properties of the quinoline scaffold and for preparing intermediates for more complex molecular architectures.

Ester Hydrolysis

The hydrolysis of a quinoline ester, such as a 3-carboxylate derivative, to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic or acidic conditions. For instance, the hydrolysis of a 4-chloroquinoline-3-carboxylic acid ester can be achieved to produce the 3-carboxylic acid quinolone. nih.gov This conversion is significant as the presence of a carboxylic acid group can influence the molecule's solubility and biological activity. nih.gov In a typical procedure, the ester is treated with an aqueous base like sodium hydroxide (B78521) or potassium hydroxide, followed by heating. nih.gov Subsequent acidification of the reaction mixture yields the desired carboxylic acid.

Etherification

Etherification of the this compound system can be accomplished through nucleophilic substitution of the highly reactive chlorine atom at the C-4 position. The electron-withdrawing nature of the quinoline nitrogen activates the C-4 position for attack by nucleophiles. Treatment of 4-chloroquinolines with sodium alkoxides, such as sodium methoxide (B1231860) (NaOMe), results in the formation of the corresponding 4-methoxyquinoline (B1582177) derivatives. nih.gov This reaction provides a straightforward method to introduce alkoxy groups, which can serve as key structural motifs in various biologically active compounds.

Alternatively, if the quinoline core possesses a hydroxyl group, standard etherification methods can be applied. For example, the reaction of an 8-hydroxyquinoline (B1678124) derivative with an alkyl halide like ethyl chloroacetate (B1199739) in the presence of a base can form an ether linkage. mdpi.com

The table below summarizes these key transformations on a hypothetical ester derivative of the title compound.

| Reaction Type | Reactant | Reagents and Conditions | Product | Reference |

| Ester Hydrolysis | Ethyl this compound-2-carboxylate | 1) NaOH (aq), 130°C 2) HCl (aq) | This compound-2-carboxylic acid | nih.gov |

| Etherification | This compound | NaOMe, solvent | 3-Bromo-8-fluoro-4-methoxyquinoline | nih.gov |

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Core

The this compound scaffold is a valuable building block for the synthesis of polycyclic heteroaromatic compounds. The presence of multiple reactive sites—specifically the chloro group at C-4 and the bromo group at C-3—allows for the construction of fused ring systems through various cyclization strategies.

A prominent example is the synthesis of pyrazolo[4,3-c]quinoline derivatives. This is often achieved by reacting a 4-chloroquinoline-3-carboxylate precursor with hydrazine (B178648) derivatives. google.com In this reaction sequence, the hydrazine initially displaces the C-4 chloro group via nucleophilic aromatic substitution. The subsequent step involves an intramolecular cyclization where the second nitrogen of the hydrazine attacks the C-3 ester carbonyl group, leading to the formation of the fused pyrazole (B372694) ring. The resulting pyrazolo[4,3-c]quinolin-3-one core is a privileged scaffold in medicinal chemistry. google.com

For this to be applied to the title compound, a carboxylate group would need to be present, for instance at the C-2 position. However, another key strategy involves the reaction of the dihalo-quinoline core with dinucleophiles or through palladium-catalyzed reactions. For example, the reaction of 2,3-dihaloquinolines with 2-bromophenylboronic acid, followed by a double C-N coupling, has been used to synthesize indolo[3,2-b]quinolines. nih.gov

The synthesis of pyrazolo[4,3-c]quinolines from a suitable precursor is detailed below. The 3-bromo and 8-fluoro substituents on the quinoline ring are retained throughout the synthesis, yielding a highly functionalized, fused heterocyclic system.

| Starting Material | Reagents and Conditions | Intermediate | Final Product | Fused System | Reference |

| Ethyl this compound-x-carboxylate | (4-Fluorophenyl)hydrazine hydrochloride, Et₃N, Xylene, reflux | N/A | 2-(4-Fluorophenyl)-x-bromo-y-fluoro-2H-pyrazolo[4,3-c]quinolin-3(5H)-one | Pyrazolo[4,3-c]quinoline | google.com |

Note: The exact positions of the bromo and fluoro substituents on the final product depend on the starting isomer.

These synthetic strategies highlight the utility of this compound as a versatile platform for accessing complex, fused heterocyclic structures, which are of significant interest in the development of novel chemical entities. researchgate.netossila.com

Advanced Spectroscopic and Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR are instrumental in piecing together the carbon-hydrogen framework of 3-Bromo-4-chloro-8-fluoroquinoline. In a typical analysis, the ¹H NMR spectrum reveals signals corresponding to the aromatic protons on the quinoline (B57606) core. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are diagnostic of their relative positions. For instance, the protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline system exhibit distinct chemical shifts due to the varying electron densities and the influence of the halogen substituents.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of these carbons are highly sensitive to their local electronic environment, which is significantly influenced by the attached halogens (bromine, chlorine, and fluorine). The electronegativity and position of these halogens cause characteristic shifts in the signals of the carbons to which they are bonded (C3, C4, C8) and the adjacent carbons. While specific spectral data for this compound is not widely published, data from closely related analogs like 7-Bromo-4-chloro-6-fluoro-2-methylquinoline can provide insights into the expected spectral regions. acs.org For example, in this analog, the carbon bearing the fluorine atom (C6) shows a large coupling constant (J ≈ 250 Hz), a characteristic feature of carbon-fluorine bonds. acs.org

Table 1: Representative NMR Data for a Related Fluoroquinoline Derivative

| Nucleus | Chemical Shift (ppm) | Key Feature |

|---|---|---|

| ¹H | 7.40 - 8.27 | Aromatic region signals |

| ¹³C | 108.1 - 158.8 | Signals across the aromatic range |

| ¹³C (C-F) | 156.2 (d, J = 250 Hz) | Characteristic large C-F coupling constant |

Data derived from 7-Bromo-4-chloro-6-fluoro-2-methylquinoline as an illustrative example. acs.org

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a particularly powerful tool for the analysis of this compound. The ¹⁹F nucleus is 100% abundant and highly sensitive, resulting in sharp and well-resolved signals. The chemical shift of the fluorine-19 signal is highly indicative of its electronic environment. For fluoroquinolines, the ¹⁹F chemical shift can be influenced by substitution patterns on the aromatic rings. acs.orgnih.gov In related 6-fluoroquinoline (B108479) compounds, ¹⁹F NMR signals typically appear in the range of -100 to -115 ppm. acs.orgnih.gov This technique is invaluable for confirming the presence and position of the fluorine substituent on the quinoline scaffold.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide a mass measurement precise enough to confirm the molecular formula, C₉H₄BrClFN. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). miamioh.edu This results in a distinctive cluster of peaks for the molecular ion (M⁺) and its isotopic variants (M+2, M+4), which serves as a clear indicator of the presence of both bromine and chlorine. miamioh.edu

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. The principal fragmentation pathways often involve the loss of the halogen atoms. miamioh.edusci-hub.se The molecule may also undergo cleavage to produce characteristic fragments of the quinoline core.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," with specific peaks corresponding to the stretching and bending of different bonds within this compound.

Key expected vibrational bands include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These appear in the 1620-1450 cm⁻¹ region and are characteristic of the quinoline ring system. researchgate.netresearchgate.net

C-F, C-Cl, and C-Br stretching: These vibrations occur in the fingerprint region of the spectrum (below 1300 cm⁻¹). The C-F stretch is usually found in the 1250-1000 cm⁻¹ range.

For related haloquinoline derivatives, IR spectra show characteristic peaks for the quinoline core and the carbon-halogen bonds. For example, in 7-bromo-4-chloro-6-fluoro-2-methylquinoline, prominent IR bands are observed at 1612, 1588, 1016, 845, and 707 cm⁻¹. acs.org

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique can confirm the connectivity of the atoms and provide accurate measurements of bond lengths, bond angles, and torsion angles. For this compound, an X-ray crystal structure would reveal the planarity of the quinoline ring system and the spatial orientation of the three different halogen substituents. Such data is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking or halogen bonding, which can influence the material's physical properties. While a specific crystal structure for this exact compound is not publicly available, studies on related molecules, like derivatives of fluoroquinolones, have utilized X-ray crystallography to confirm molecular structures and analyze packing arrangements in the solid state. sci-hub.sesgul.ac.uk

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions (e.g., Raman Difference Spectroscopy)

The study of subtle intermolecular interactions, which are critical for understanding how molecules assemble and interact with their environment, can be facilitated by advanced techniques like Raman difference spectroscopy (RDS). nih.gov This method is particularly adept at detecting small frequency shifts in vibrational modes that occur upon molecular interaction, such as the formation of hydrogen bonds or π-π stacking complexes. nih.govrsc.org

In the context of quinoline derivatives, RDS has been used to investigate the interaction between the antimalarial drug chloroquine (B1663885) and hematin (B1673048). nih.gov The study revealed small but significant shifts in the Raman bands of hematin upon binding to chloroquine, providing insight into the binding mechanism. nih.gov Although not specifically applied to this compound, this technique holds the potential to probe its interactions with other molecules, which is relevant for materials science and medicinal chemistry applications. By comparing the Raman spectrum of the isolated molecule with its spectrum in a complex, RDS can elucidate the specific vibrational modes affected by intermolecular forces.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Bromo-4-chloro-8-fluoroquinoline, DFT calculations can elucidate its electronic properties and predict its reactivity.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and less stable. researchgate.net For quinoline (B57606) derivatives, the presence of electron-withdrawing groups, such as the bromine, chlorine, and fluorine atoms in this compound, tends to lower the HOMO-LUMO gap, indicating increased reactivity. researchgate.net

Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In fluoroquinolone analogues, the oxygen atoms of carboxyl or carbonyl groups typically represent the most electron-rich (negative) areas, while nitrogen atoms within the heterocyclic ring can also act as nucleophilic sites. nih.govmdpi.com The halogen substituents (Br, Cl, F) create regions of varying electron density that influence how the molecule interacts with other reagents or biological targets. mdpi.com

| Parameter | Typical Value/Observation for Fluoroquinolones | Significance | Source |

|---|---|---|---|

| HOMO-LUMO Energy Gap | 0.14 - 0.26 eV | Indicates chemical reactivity and kinetic stability. Lower values suggest higher reactivity. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Negative potential near N and O atoms; Positive potential near hydrogens. | Predicts sites for electrophilic and nucleophilic attack. | nih.govmdpi.com |

| Reactivity Descriptors | Halogen substituents increase electrophilicity. | Helps in predicting how the molecule will behave in chemical reactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

For quinolone derivatives, a primary biological target is the bacterial enzyme DNA gyrase (or topoisomerase IV). researchgate.netrsc.org Docking studies on novel fluoroquinolone analogues against targets like Staphylococcus aureus DNA gyrase help to understand the binding modes and affinities. researchgate.net The simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. researchgate.net

In the case of this compound, docking simulations would place the molecule into the binding site of a target protein. The scoring function then estimates the binding affinity (e.g., in kcal/mol). Studies on similar compounds show that the quinolone core and its various substituents play distinct roles in binding. For example, in some derivatives, a carboxyl group is crucial for forming hydrogen bonds, while different substituents on the rings can form hydrophobic or halogen bonds that enhance binding affinity. nih.govresearchgate.net The specific arrangement of bromo, chloro, and fluoro substituents on this compound would define its unique interaction profile with a given target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time, providing insights into conformational flexibility and the stability of a ligand-receptor complex.

MD simulations can be used to analyze the conformational landscape of this compound, exploring how its structure flexes and changes. When applied to a ligand-protein complex, MD can assess the stability of the interactions predicted by docking. It can reveal how water molecules mediate interactions and whether the initial binding pose is maintained over time. For quinoline derivatives, MD simulations can help validate docking results and provide a more profound understanding of the binding dynamics within the target's active site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Correlating Structure with Mechanistic Outcomes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the effectiveness of new, unsynthesized compounds.

For quinolone antibacterials, QSAR studies have successfully correlated structural features with activity against various bacterial strains. researchgate.net Descriptors used in these models often include:

Steric parameters: Related to the size and shape of substituents.

Electronic parameters: Such as the electron-withdrawing or donating nature of substituents.

Lipophilicity (log P): Describing the molecule's affinity for fatty versus aqueous environments.

Studies on halogenated quinolones have shown that the position and nature of the halogen atoms significantly impact antibacterial potency. researchgate.net For instance, a QSAR study might reveal that having a bulky, electron-withdrawing group at a specific position on the quinoline ring enhances binding affinity to the target enzyme. A 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) can further refine this by mapping the steric and electrostatic fields around the molecules to pinpoint regions where modifications would likely increase or decrease activity. researchgate.netnih.gov

Table 2: QSAR Descriptors and Their Influence on Quinolone Activity Note: This table is a generalized representation based on QSAR principles applied to quinolone analogues.

| Descriptor Type | Example | General Influence on Activity | Source |

|---|---|---|---|

| Electronic | Hammett constant, Atomic charges | Electron-withdrawing groups (like halogens) often enhance antimicrobial potency. | researchgate.net |

| Steric | Molar refractivity, Sterimol parameters | Bulkiness at certain positions (e.g., C7) can increase or decrease cell permeability and target binding. | researchgate.netresearchgate.net |

| Lipophilic | Log P | Affects membrane permeability and solubility; an optimal range often exists for best activity. | mdpi.com |

Prediction of Reaction Mechanisms and Transition State Geometries

Theoretical chemistry can also be used to predict the pathways of chemical reactions, including the synthesis of complex molecules like this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction mechanism.

For instance, the synthesis of a poly-substituted quinoline often involves multiple steps, such as electrophilic substitution or cross-coupling reactions. nih.govacs.org DFT calculations can be employed to model these steps. They can help predict regioselectivity—for example, which position on the quinoline ring is most susceptible to bromination or chlorination. Furthermore, these calculations can identify the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. Understanding the transition state is key to understanding the reaction's kinetics and optimizing reaction conditions. nih.govbiosynth.com

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Architecturally Complex Halogenated Quinoline (B57606) Scaffolds

The synthesis of quinoline derivatives has a rich history, with established methods like the Skraup, Doebner-von Miller, and Friedländer syntheses providing foundational access to this heterocyclic system. tandfonline.com However, the preparation of polysubstituted quinolines, particularly those with a specific arrangement of halogens like 3-Bromo-4-chloro-8-fluoroquinoline, often requires multi-step and sometimes low-yielding procedures. google.com Future research will undoubtedly focus on the development of more efficient, selective, and sustainable synthetic strategies.

A key challenge is the regioselective introduction of different halogen atoms onto the quinoline core. Future methodologies will likely leverage a deeper understanding of directing group effects and the development of novel halogenating agents to achieve precise control over the substitution pattern. acs.org The synthesis of a variety of structurally diverse halogenated quinolines will be crucial for establishing comprehensive structure-activity relationships (SAR). nih.gov

Table 1: Comparison of Traditional and Emerging Synthetic Strategies for Halogenated Quinolines

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Methodologies |

| Efficiency | Often multi-step, lower overall yields | One-pot, multicomponent reactions leading to higher efficiency |

| Selectivity | Can be challenging for specific substitution patterns | Improved regioselectivity through advanced catalytic systems |

| Sustainability | May involve harsh conditions and hazardous reagents | Focus on green chemistry, milder conditions, and sustainable catalysts |

| Versatility | Limited scope for complex, polysubstituted products | Broader substrate scope and access to architecturally complex scaffolds |

Integration of Advanced Computational Chemistry for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. openmedicinalchemistryjournal.commdpi.com For this compound, computational methods can provide profound insights into its electronic structure, reactivity, and potential biological interactions, thereby guiding the rational design of new derivatives with enhanced properties. nih.govresearchgate.net

Density Functional Theory (DFT) calculations can be employed to predict key molecular properties such as electron distribution, orbital energies (HOMO-LUMO gap), and electrostatic potential. researchgate.net This information is vital for understanding the molecule's reactivity and its propensity to engage in specific intermolecular interactions. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural features with biological activity, can be used to build predictive models for designing new quinoline derivatives with improved efficacy. openmedicinalchemistryjournal.com

Molecular docking simulations can predict the binding modes and affinities of this compound and its analogs with various biological targets, such as enzymes and receptors. openmedicinalchemistryjournal.comnih.gov This in silico screening can prioritize compounds for synthesis and biological evaluation, significantly accelerating the discovery process. Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the ligand-protein interactions, offering a more realistic representation of the biological environment. nih.gov

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure analysis | Electron distribution, reactivity indices, spectroscopic properties |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling | Correlation of structural features with biological activity |

| Molecular Docking | Binding mode prediction | Identification of potential biological targets and binding affinities |

| Molecular Dynamics (MD) Simulations | Dynamic interaction analysis | Elucidation of the stability and dynamics of ligand-receptor complexes |

Exploration of New Mechanistic Paradigms in Biological Interactions

The biological activity of halogenated quinolines is diverse, with documented antibacterial, antifungal, and anticancer effects for various derivatives. smolecule.com The specific mechanism of action for this compound is an area ripe for investigation. The presence of multiple halogen atoms can significantly influence its pharmacokinetic and pharmacodynamic properties. mdpi.compreprints.org

Future research should aim to elucidate the precise molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the proteins and pathways with which it interacts. Understanding these interactions at a molecular level is crucial for explaining its biological effects and for the rational design of more potent and selective analogs.

The role of the specific halogen substitution pattern in target recognition and binding is of particular interest. The bromine, chlorine, and fluorine atoms can participate in various non-covalent interactions, including halogen bonding, which can contribute significantly to binding affinity and selectivity. mdpi.com Investigating these interactions through structural biology techniques like X-ray crystallography and NMR spectroscopy will provide invaluable insights. Furthermore, the metabolic fate of this compound and the potential for the formation of reactive metabolites should be explored to understand its complete biological profile. preprints.org

Interdisciplinary Research at the Interface of Synthetic Chemistry, Theoretical Chemistry, and Mechanistic Biology

The full potential of this compound and related compounds will be realized through a highly integrated, interdisciplinary research approach. mdpi.comcore.ac.uk The synergy between synthetic chemists developing novel methodologies, theoretical chemists providing predictive models, and mechanistic biologists elucidating biological functions will be paramount.

This collaborative effort will create a feedback loop where computational predictions guide synthetic efforts, and the biological evaluation of newly synthesized compounds provides data to refine the computational models. researchgate.net This iterative process of design, synthesis, and testing is the hallmark of modern drug discovery and materials science. researchgate.net

For instance, computational chemists can identify promising structural modifications to the this compound scaffold to enhance its interaction with a specific biological target. Synthetic chemists can then devise efficient routes to these novel analogs. Subsequently, mechanistic biologists can evaluate the biological activity of these new compounds and provide experimental data that either validates or challenges the initial computational predictions. This integrated approach will accelerate the discovery of new applications for halogenated quinolines and pave the way for the development of innovative therapeutic agents and functional materials.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-4-chloro-8-fluoroquinoline?

Methodological Answer: The synthesis of halogenated quinolines typically involves sequential halogenation or cross-coupling reactions. For this compound:

- Step 1: Start with an 8-fluoroquinoline precursor. Fluorination at the 8-position is often achieved via Schiemann reaction or direct fluorination using HF or Selectfluor®.

- Step 2: Introduce chlorine at the 4-position using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-halogenation.

- Step 3: Brominate at the 3-position using bromine (Br₂) or N-bromosuccinimide (NBS). Regioselectivity can be influenced by directing groups (e.g., electron-withdrawing fluorine at C8) .

- Key Considerations: Monitor reaction progress via TLC or HPLC-MS. Use anhydrous conditions for halogenation to minimize side reactions. Purity (>95%) can be confirmed by HPLC with UV detection .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via hydrodebromination or oxidation. Similar brominated quinolines (e.g., 8-(Bromomethyl)-6-fluoroquinoline) require strict moisture control .

- Handling: Use PPE (nitrile gloves, lab coat, goggles) and conduct reactions in a fume hood. For air-sensitive steps, employ a glovebox. Waste must be segregated and treated as halogenated hazardous material .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination of polyhalogenated quinolines be addressed?

Methodological Answer: Regioselectivity in bromination depends on electronic and steric factors:

- Electronic Effects: Fluorine at C8 (electron-withdrawing) directs bromination to the meta position (C3). Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

- Steric Effects: Bulky substituents near the target site may hinder bromination. Use kinetic control (low temperature, slow reagent addition) to favor less sterically hindered positions.

- Case Study: For 4-Bromo-3-fluorotoluene, bromination at C4 is achieved using FeBr₃ as a catalyst, leveraging fluorine’s directing effect .

Q. What analytical strategies resolve contradictions in NMR data for fluorinated quinolines?

Methodological Answer: Discrepancies in NMR spectra (e.g., unexpected coupling patterns) may arise from:

- Solvent Effects: Deuterated solvents (CDCl₃ vs. DMSO-d6) can shift peaks. Re-run spectra in multiple solvents.

- Dynamic Effects: Fluorine’s strong coupling (¹⁹F-¹H) may split signals. Use 2D NMR (COSY, HSQC) to assign peaks accurately.

- Reference Data: Compare with structurally similar compounds (e.g., 7-Bromo-2-chloro-3-phenylquinoline, CAS 85274-44-8) to validate assignments .

Q. How can researchers optimize reaction yields in cross-coupling applications of this compound?

Methodological Answer: For Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Catalyst Screening: Test Pd(PPh₃)₄, XPhos-Pd-G3, or NiCl₂(dppe) for efficiency. Fluorinated ligands may enhance stability in polar solvents.

- Solvent Optimization: Use toluene/DMF mixtures for solubility. Additives like K₂CO₃ or CsF improve transmetallation.

- Kinetic Analysis: Monitor reaction progress via in situ IR or GC-MS. For example, 4-Bromo-2-fluorophenylboronic acid (CAS 216393-64-5) achieves >97% purity in Suzuki couplings under optimized conditions .

Data Analysis & Contradiction Resolution

Q. How to address conflicting biological activity data in fluorinated quinoline derivatives?

Methodological Answer:

- Reproducibility Checks: Ensure consistent assay conditions (pH, temperature, cell lines). For example, discrepancies in 8-(Bromomethyl)-6-fluoroquinoline’s cytotoxicity may arise from varying incubation times .

- Statistical Validation: Use ANOVA or t-tests to assess significance. Replicate experiments ≥3 times.

- Meta-Analysis: Compare results with structurally analogous compounds (e.g., 5,7-Dichloro-4-quinolyl ethers) to identify trends .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Software: Gaussian (DFT) or ADF for calculating Fukui indices and electrostatic potential maps.

- Case Study: For 4-Bromo-3-fluorobenzyl bromide (CAS 127425-73-4), simulations show higher electrophilicity at C4 due to fluorine’s inductive effect, guiding SN2 reactivity .

Safety & Compliance

Q. What are the environmental risks associated with this compound, and how are they mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.